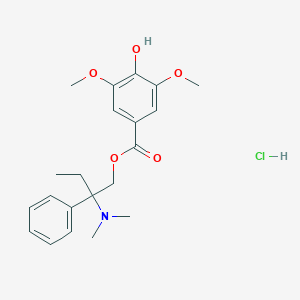![molecular formula C15H14N2O4S B2740151 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline CAS No. 321434-04-2](/img/structure/B2740151.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline” is a chemical compound used in scientific research. Its diverse applications include drug synthesis, organic electronics, and material science. The compound has a linear formula of C15H14N2O4S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14N2O4S . The InChI Code for this compound is 1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 318.35 .科学的研究の応用
Synthesis and Utilization in Organic Chemistry
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline and its derivatives are integral to the synthesis of optically active compounds, serving as a foundational element in the production of α-amino acid derivatives. These derivatives play a crucial role in constructing biologically active compounds, highlighting their importance in medicinal chemistry and drug development. For instance, through a series of reactions involving chiral aldehydes and benzenesulfinic acid in anhydrous conditions, syn-α-amidoalkylphenyl sulfones are prepared. These sulfones, under basic conditions, react to form N-acylimines, which then interact with sodium methanenitronate to yield nitro adducts. These adducts can undergo further reactions to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital in synthesizing biologically active molecules (Foresti et al., 2003).
Advanced Materials and Nanotechnology
The compound's unique chemical structure also paves the way for its application in the synthesis of advanced materials, including organic nonlinear optical materials. By manipulating its chemical reactions, researchers can develop materials with specific properties, such as enhanced optical nonlinearity, which is essential for applications in photonics and telecommunications. For example, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound related in structure and reactive potential to this compound, has been explored for its nonlinear optical properties. The detailed synthesis and characterization of BNA demonstrate its potential as a material for optical technologies, suggesting similar possibilities for related compounds (Kalaivanan & Srinivasan, 2017).
Environmental and Biological Implications
Moreover, compounds structurally related to this compound are studied for their environmental degradation pathways and potential biological activities. For instance, the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by soil bacteria highlights the environmental fate of such compounds, providing insights into their biodegradability and the mechanisms through which they are processed in natural environments. This research is crucial for understanding the ecological impact of these chemicals and developing strategies for mitigating their potential environmental risks (Khan et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
Based on its structural similarity to other benzenesulfonyl compounds, it may interact with amines .
Mode of Action
It’s known that benzenesulfonyl compounds can react with amines in the presence of an aqueous alkali like koh or naoh . The amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide .
特性
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12-6-5-7-13(10-12)16-11-15(17(18)19)22(20,21)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBGEXUWUGLSS-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
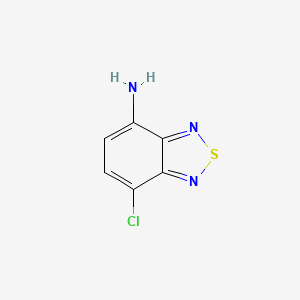
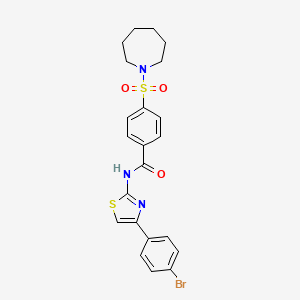
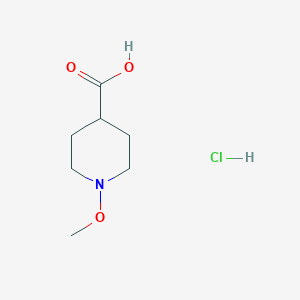

![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2740077.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2740081.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2740086.png)
![10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2740088.png)
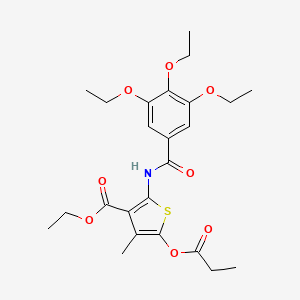
![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)
